REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[C:7]2[C:12]=1[CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]2.[O:21]=[CH:22][C:23](Cl)(Cl)Cl.S([O-])([O-])(=O)=[O:28].[Na+].[Na+].Cl.NO>O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:7]3[CH2:8][CH2:9][N:10]([CH3:13])[CH2:11][C:12]=3[C:3]3[NH:2][C:22](=[O:21])[C:23](=[O:28])[C:4]=3[CH:5]=2)=[CH:19][CH:18]=1 |f:0.1,3.4.5,6.7|
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Name
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8-Amino-5-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydroiso-quinoline hydrochloric acid salt
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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Cl.NC=1C=CC(=C2CCN(CC12)C)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 0.5 h
|
Duration
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0.5 h
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Type
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FILTRATION
|
Details
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The crystals were filtered
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Type
|
WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
followed by recrystallisation from ethanol (96%)
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Type
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ADDITION
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Details
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The crude mixture was poured out on ice and sodium hydroxide (25 ml, 10 M)
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Type
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ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
|
The crystalline product was recrystallized from ethanol (96%)
|
Type
|
CUSTOM
|
Details
|
225° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=2CCN(CC2C2=C(C1)C(C(N2)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |